N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and a thiophene moiety at the 5-position. Structural characterization of such compounds often employs X-ray crystallography (via SHELX ) and electronic property analysis using tools like Multiwfn . Graphical representations of molecular geometry are facilitated by programs such as ORTEP-3 .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-27-19-10-9-17(13-20(19)28-2)30(25,26)22-14-15-12-18(21-8-5-11-29-21)24(23-15)16-6-3-4-7-16/h5,8-13,16,22H,3-4,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZATPIYFHOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Pyrazole moiety : Known for its diverse biological activities.
- Cyclopentyl group : Contributes to the compound's hydrophobic properties.
- Thiophenyl substituent : Often enhances biological activity through interactions with biological targets.
- Dimethoxybenzenesulfonamide : Provides solubility and potential interaction sites for biological activity.
The molecular formula is with a molecular weight of approximately 421.51 g/mol.
Enzyme Modulation
Research indicates that this compound may modulate enzyme activity, particularly kinases involved in signaling pathways related to cell growth and apoptosis. Its mechanism of action likely involves the inhibition or activation of specific molecular targets, which is critical in cancer therapy and other diseases characterized by dysregulated pathways.
Antimicrobial Activity
Similar compounds within the pyrazole family have demonstrated significant antibacterial properties. For instance, a study on pyrazole derivatives showed promising antibacterial activity against strains such as E. coli and S. aureus, suggesting that this compound may exhibit similar effects due to its structural features .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopentyl-N-(1-methylpyrazol-3-yl)methyl)benzamide | Benzamide core, cyclopentyl group | Moderate kinase inhibition | Lacks thiophenyl substituent |
| 5-(thiophen-2-yl)-1H-pyrazole derivatives | Pyrazole core with thiophenes | Antimicrobial activity | Focused on antibacterial properties |
| Benzamide derivatives | Benzamide core only | Various biological activities | Less complex functional groups |
This compound stands out due to its combination of both cyclopentyl and thiophenes within a pyrazole framework, providing a unique profile for potential therapeutic applications not seen in simpler derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole-based compounds in various therapeutic contexts. For example:
- Antibacterial Studies : A family of pyrazole derivatives was synthesized and evaluated for their antimicrobial properties, revealing significant activity against multiple bacterial strains. The structure–activity relationship (SAR) studies indicated that specific substituents enhanced antibacterial efficacy .
- Molecular Docking Studies : Computational studies have been conducted to investigate the binding affinity of these compounds to target proteins involved in disease pathways. For instance, docking studies against NDM1 β-lactamase provided insights into how structural modifications could enhance binding and inhibitory potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its combination of cyclopentyl, thiophene, and dimethoxybenzenesulfonamide groups. Below is a comparative analysis with structurally related sulfonamide derivatives, including those referenced in pharmacopeial data ():
Key Comparisons:
Heterocyclic Moieties: The target compound’s thiophene and pyrazole rings contrast with the isoxazole and thiadiazole groups in analogous compounds. Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking interactions compared to nitrogen-rich heterocycles like thiadiazole .
Electronic Effects: The 3,4-dimethoxy substituents on the benzene ring increase electron density, which could enhance hydrogen-bonding capacity or receptor binding compared to amino or unsubstituted analogs.
Pharmacological Implications :
- While specific activity data are unavailable, sulfonamides with thiophene moieties are often associated with antimicrobial or anti-inflammatory properties. In contrast, thiadiazole -containing analogs may exhibit different bioactivity profiles due to variations in electronic and steric properties.
Analytical Methodologies :
- The target compound’s structural determination likely involved SHELX for refining crystallographic data , while Multiwfn could analyze bond orders or electron localization functions (ELF) to compare aromaticity or reactive sites with similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
